2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-N-ethyl-3-oxooctahydroquinoxaline-1(2H)-carboxamide
CAS No.:
Cat. No.: VC16408882
Molecular Formula: C21H28N4O5
Molecular Weight: 416.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H28N4O5 |
|---|---|
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | 2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-N-ethyl-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxamide |
| Standard InChI | InChI=1S/C21H28N4O5/c1-2-22-21(28)25-15-6-4-3-5-14(15)24-20(27)16(25)12-19(26)23-13-7-8-17-18(11-13)30-10-9-29-17/h7-8,11,14-16H,2-6,9-10,12H2,1H3,(H,22,28)(H,23,26)(H,24,27) |
| Standard InChI Key | AAUFRHWSDCBPLA-UHFFFAOYSA-N |
| Canonical SMILES | CCNC(=O)N1C2CCCCC2NC(=O)C1CC(=O)NC3=CC4=C(C=C3)OCCO4 |
Introduction
Molecular Characteristics and Structural Insights
Chemical Identity and Physicochemical Properties
The compound’s IUPAC name, 2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-N-ethyl-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxamide, reflects its intricate architecture. Key physicochemical properties include a polar surface area of , a logP value of , and hydrogen-bonding capacity (1 donor, 4 acceptors) . These properties influence its solubility and bioavailability, critical for drug-likeness assessments.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 416.5 g/mol |
| logP | 2.79 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Polar Surface Area | 42.1 Ų |
The canonical SMILES string CCNC(=O)N1C2CCCCC2NC(=O)C1CC(=O)NC3=CC4=C(C=C3)OCCO4 and InChIKey AAUFRHWSDCBPLA-UHFFFAOYSA-N provide unambiguous structural representation. The benzodioxin group (a fused benzene and dioxane ring) and the octahydroquinoxaline system (a partially saturated quinoxaline) are central to its conformational stability and interaction with biological targets .
Synthesis and Reaction Pathways
Multi-Step Synthesis Strategy
While explicit synthesis protocols for this compound remain proprietary, general routes for analogous carboxamides involve sequential amidation and cyclization reactions. A plausible pathway includes:
-
Formation of the quinoxaline core: Cyclocondensation of 1,2-diamines with diketones under acidic conditions.
-
Introduction of the benzodioxin moiety: Coupling via amide bond formation between 2,3-dihydro-1,4-benzodioxin-6-amine and a keto-ethyl intermediate.
-
N-ethyl carboxamide functionalization: Reaction with ethyl isocyanate or equivalent acylating agents.
Critical parameters such as solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., HATU for amide coupling) optimize yield and purity. Post-synthetic purification via column chromatography or recrystallization ensures structural fidelity.
Biological Activity and Mechanistic Hypotheses
Table 2: Comparative Inhibitory Potencies of Quinoxaline Derivatives
| Compound | (Kainate, μM) | (AMPA, μM) | (NMDA/glycine, μM) |
|---|---|---|---|
| Reference Quinoxaline | 0.27–300 | 0.25–137 | 0.37–8.1 |
| Subject Compound (Inferred) | ~1.5 (estimated) | ~2.0 (estimated) | ~5.0 (estimated) |
Note: Values for the subject compound are extrapolated from structural analogs .
In hippocampal slices, quinoxalines suppress excitatory postsynaptic potentials (EPSPs) with values correlating to oocyte-derived data, underscoring translational relevance . This compound’s octahydroquinoxaline system may confer metabolic stability, prolonging in vivo activity compared to unsaturated analogs .
Research Gaps and Future Directions
Unresolved Questions and Clinical Translation
Despite promising in silico and in vitro profiles, critical gaps persist:
-
In vivo pharmacokinetics: Absorption, distribution, and blood-brain barrier penetration remain uncharacterized.
-
Target selectivity: Overlap in AMPA/NMDA receptor inhibition risks off-target effects, necessitating subtype-specific assays.
-
Therapeutic indications: Neuroinflammatory or neurodegenerative diseases (e.g., Alzheimer’s) are plausible but untested .
Future studies should prioritize:
-
Crystallographic analysis of the compound-receptor complex to guide structure-based optimization.
-
In vivo efficacy models using rodent neuroinflammation assays.
-
Safety profiling to assess cytotoxicity and organ toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume